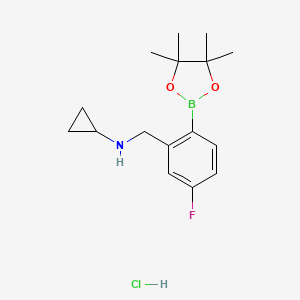

4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

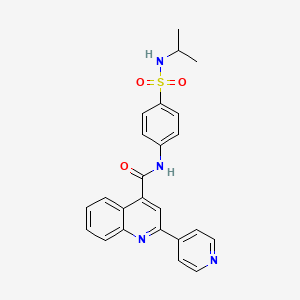

“4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl” is a chemical compound with the CAS Number: 2096335-87-2. Its molecular weight is 327.63 and its molecular formula is C16H24BClFNO2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids and their esters, including this compound, are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters has been described, with the kinetics being dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in refrigerated conditions to maintain its stability .Applications De Recherche Scientifique

Organoboron Compounds in Fluoride Ion Sensing

Organoboron compounds, such as phenylboronic acids and their esters, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them valuable for developing sensitive and selective fluoride ion sensors. The behavior of these boron-based receptors in acidic conditions and their interaction with fluoride ions have been thoroughly investigated, revealing insights into their complexation mechanisms and potential applications in environmental and health-related fluoride monitoring (Jańczyk et al., 2012).

Advancements in Organic Synthesis

Research into the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation showcases the utility of nickel-catalyzed borylation. This method facilitates the conversion of partially fluorinated arenes into their corresponding boronate esters, underscoring the role of organoboron compounds in synthesizing complex organic molecules and providing a pathway for the development of novel pharmaceuticals and materials (Zhou et al., 2016).

Polymer Chemistry Applications

In the field of polymer chemistry, phenylboronic acid pinacol esters have been incorporated into polymers to create responsive materials. For instance, the synthesis of H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization demonstrates the potential of organoboron compounds in developing stimuli-responsive polymers. These materials could be used for controlled drug delivery systems, highlighting their importance in biomedical engineering (Cui et al., 2017).

Catalysis and Functionalization of Aromatic Compounds

Organoboron compounds play a crucial role in catalysis, particularly in the functionalization of aromatic compounds. The development of methods for the ipso-defluoroborylation of aryl fluorides to arylboronic acid pinacol esters showcases the versatility of organoboron compounds in organic synthesis. These methods facilitate the introduction of boronate ester groups into aromatic compounds, enabling subsequent cross-coupling reactions and the synthesis of complex organic structures (Zhao et al., 2018).

Material Science Applications

Organoboron compounds are also significant in material science, where they are used to develop new materials with unique properties. For example, the investigation into the solid-state phosphorescence of simple arylboronic esters at room temperature opens new avenues for creating materials with novel optical properties. These findings have implications for the development of phosphorescent materials without heavy atoms or carbonyl groups, offering potential applications in sensors, bioimaging, and optoelectronics (Shoji et al., 2017).

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Biochemical Pathways

It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .

Result of Action

Boronic acids and their esters are considered valuable building blocks in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propriétés

IUPAC Name |

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRDUHJHKWCNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2961367.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)